molecular formula C14H12F3NO3 B3255682 Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate CAS No. 258346-49-5

Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate

Cat. No. B3255682
CAS RN: 258346-49-5
M. Wt: 299.24 g/mol
InChI Key: UWHFWXYRUYUCGT-UHFFFAOYSA-N
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Description

Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate, also known as MOTA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. MOTA is a member of the oxazole family, which is a class of heterocyclic compounds that contain an oxygen and nitrogen atom within a five-membered ring.

Mechanism of Action

The exact mechanism of action of Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. This compound has also been found to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been found to have a low toxicity profile, making it a potentially safe candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate is its potential as a neuroprotective and anti-inflammatory agent. This compound has also been found to have a low toxicity profile, making it a potentially safe candidate for therapeutic use. However, one limitation of this compound is its limited solubility in water, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate. One potential area of research is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent. Other potential areas of research include the development of more efficient synthesis methods for this compound and the investigation of its potential as a therapeutic agent for other diseases such as rheumatoid arthritis.

Scientific Research Applications

Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate has been found to have various research applications, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent and a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c1-8-11(7-12(19)20-2)18-13(21-8)9-3-5-10(6-4-9)14(15,16)17/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHFWXYRUYUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3.62 g (19.1 mmol) of 4-trifluoromethylbenzamide and 4.0 g (19 mmol) of methyl 4-bromo-3-oxo-pentanoate in 15 mL of toluene and 10 mL of dioxane (with 2 mL of EtOH) was refluxed for 22 h. The solution was concentrated under reduced pressure. The residue was taken into EtOAc and washed with water, brine, and dried over MgSO4. The crude material was purified by silica gel chromatography (10%-40% EtOAc in hexanes) to yield 130 mg of a yellow solid: 1H NMR (CDCl3, 400 MHz) δ8.1 (d, 2H, J=8.3), 7.65 (d, 2H, J=8.4), 3.75 (s, 3H), 3.58 (s, 2H), 2.39 (s, 3H); low resolution MS (ES+) m/e 300.0 (MH+).
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate
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Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate
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Methyl 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]acetate

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